molecular formula C23H19BrO4 B3934440 2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl biphenyl-4-ylacetate

2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl biphenyl-4-ylacetate

Cat. No.: B3934440
M. Wt: 439.3 g/mol
InChI Key: XPQKZEFJARRHSY-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl biphenyl-4-ylacetate is an organic compound that features a brominated methoxyphenyl group and a biphenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl biphenyl-4-ylacetate typically involves the reaction of 3-bromo-4-methoxyphenyl acetonitrile with biphenyl-4-ylacetyl chloride under specific conditions. One common method includes the use of sodium hydride (NaH) in tetrahydrofuran (THF) at low temperatures, followed by the addition of methyl iodide (MeI) and stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl biphenyl-4-ylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl biphenyl-4-ylacetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl biphenyl-4-ylacetate involves its interaction with specific molecular targets and pathways. The brominated methoxyphenyl group can participate in various biochemical interactions, potentially affecting enzyme activity or receptor binding. The biphenyl acetate moiety may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl biphenyl-4-ylacetate is unique due to its combination of a brominated methoxyphenyl group and a biphenyl acetate moiety. This structural arrangement provides distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

[2-(3-bromo-4-methoxyphenyl)-2-oxoethyl] 2-(4-phenylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrO4/c1-27-22-12-11-19(14-20(22)24)21(25)15-28-23(26)13-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-12,14H,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQKZEFJARRHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)COC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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